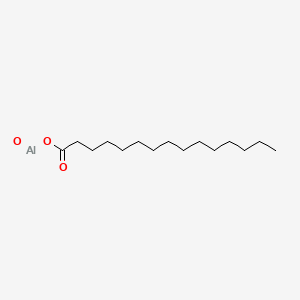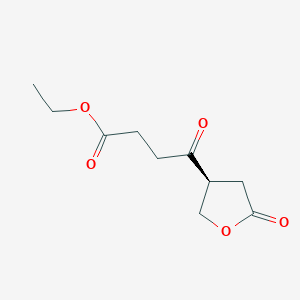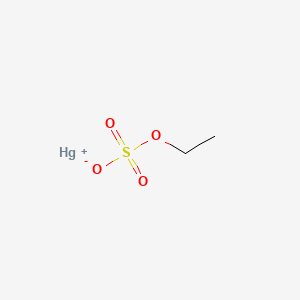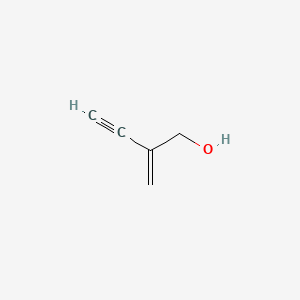
2-Pyridinecarbothioamide, 4-(heptylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a heptylthio substituent at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(heptylthio)- typically involves the reaction of 4-chloropyridine with heptylthiol in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often require an inert atmosphere and dry solvents to prevent unwanted side reactions. For example, the reaction can be carried out in dry methanol or dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarbothioamide, 4-(heptylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbothioamide, 4-(heptylthio)- involves its interaction with biological targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with specific sites on proteins, leading to inhibition or activation of their functions. For example, it has been shown to interfere with chromatin activity by binding to histone proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Pyridinecarbothioamide, 4-(heptylthio)- include:
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Uniqueness
What sets 2-Pyridinecarbothioamide, 4-(heptylthio)- apart from its analogs is the length of the heptylthio chain, which can influence its lipophilicity and steric properties. These factors can affect its biological activity and its ability to form stable complexes with metal ions .
Eigenschaften
CAS-Nummer |
186044-65-5 |
|---|---|
Molekularformel |
C13H20N2S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-heptylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-11-7-8-15-12(10-11)13(14)16/h7-8,10H,2-6,9H2,1H3,(H2,14,16) |
InChI-Schlüssel |
MDINJRJVLKULDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)




![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
